2,6,10-Trimethyldodeca-2,6,10-triene
Description
Structure
3D Structure
Properties
IUPAC Name |
2,6,10-trimethyldodeca-2,6,10-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBSHSBNOVLGHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)CCC=C(C)CCC=C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00998135 | |
| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7681-88-1 | |
| Record name | 2,6,10-Trimethyldodeca-2,6,10-triene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00998135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Elucidation and Characterization Methodologies for 2,6,10 Trimethyldodeca 2,6,10 Triene
Advanced Spectroscopic Techniques in Structural Determination
Spectroscopy is fundamental to determining the molecular structure of farnesene (B8742651) isomers. By analyzing the interaction of the molecules with electromagnetic radiation, detailed information about their atomic composition, bonding, and three-dimensional arrangement can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Configuration and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules, including the configuration and conformation of farnesene isomers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
For farnesene, ¹H NMR spectroscopy is crucial for determining the stereochemistry (E/Z configuration) of the double bonds. The coupling constants (J-values) between vinylic protons can distinguish between cis and trans arrangements. Furthermore, the chemical shifts of the methyl groups and olefinic protons are highly sensitive to their position and geometric environment, allowing for differentiation between isomers like (E,E)-α-farnesene and (Z,E)-α-farnesene.
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The shifts of the sp²-hybridized carbons in the double bonds and the sp³-hybridized carbons of the methyl groups are characteristic for each isomer.
Advanced 2D NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are employed to analyze through-space correlations between protons. This is particularly useful for confirming the spatial proximity of different groups, which helps in assigning the geometry of the double bonds and understanding the molecule's preferred conformation in solution.
Mass Spectrometry (MS) Applications for Molecular Structure
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For farnesene (C₁₅H₂₄), the molecular weight is 204.35 g/mol . ymdb.ca
When analyzed by electron ionization mass spectrometry (EI-MS), farnesene isomers yield a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 204. rsc.org The energetically unstable molecular ion undergoes fragmentation, breaking into smaller, characteristic charged fragments. researchgate.netcaymanchem.com The fragmentation pattern is a molecular fingerprint that helps confirm the identity of the compound. Although the mass spectra of different farnesene isomers are very similar, subtle differences in the relative intensities of certain fragment ions can sometimes be used for differentiation. np-mrd.org
The fragmentation of farnesene is dominated by cleavages at allylic positions, which lead to the formation of stable carbocations. Common fragments observed in the mass spectra of farnesene isomers are presented in the table below.
| m/z Ratio | Relative Intensity | Likely Fragment Ion/Structure |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 69 | High | [C₅H₉]⁺ |
| 81 | Moderate to High | [C₆H₉]⁺ |
| 93 | Moderate to High | [C₇H₉]⁺ |
| 204 | Low to Moderate | [C₁₅H₂₄]⁺ (Molecular Ion) |
Data compiled from multiple sources. ymdb.canih.govnist.govlibretexts.org
Vibrational and Electronic Spectroscopy (FTIR, UV/Vis) in Elucidation
Vibrational and electronic spectroscopy provide valuable information about the functional groups and conjugated systems within the farnesene molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy probes the vibrational modes of molecular bonds. The FTIR spectrum of farnesene is characterized by absorption bands corresponding to its hydrocarbon structure, particularly its alkene moieties. Key characteristic absorptions include:
=C-H stretch (sp² C-H): Typically found just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹). vscht.czudel.edu
-C-H stretch (sp³ C-H): Occurs just below 3000 cm⁻¹ (e.g., 2850-3000 cm⁻¹). vscht.czudel.edu
C=C stretch: A moderate to weak absorption in the region of 1640-1680 cm⁻¹ indicates the presence of carbon-carbon double bonds. udel.edushimadzu.com
C-H bend: Bands corresponding to out-of-plane bending for the various substituted alkenes appear in the fingerprint region (below 1000 cm⁻¹).
Ultraviolet-Visible (UV/Vis) Spectroscopy provides information about electronic transitions within the molecule, and is particularly sensitive to conjugated π-electron systems. google.com The α-farnesene isomers, which contain a conjugated diene system, exhibit a characteristic strong absorption in the UV region. A mixture of farnesene isomers has been reported to show a maximum absorption (λmax) at approximately 229 nm. np-mrd.org The exact position and intensity of this peak can be influenced by the specific geometry (E/Z configuration) of the conjugated system and the solvent used. β-Farnesene, lacking a conjugated diene system, would not be expected to absorb strongly in this region.
Chromatographic Separations for Isolation and Purity Assessment
Chromatography is indispensable for separating the complex mixtures in which farnesene is often found and for isolating its various isomers for further characterization. The choice of chromatographic technique depends on the volatility and polarity of the compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is the premier method for the analysis of volatile and semi-volatile compounds like farnesene. sielc.com In this technique, the farnesene mixture is vaporized and passed through a long capillary column. The isomers are separated based on their boiling points and interactions with the column's stationary phase. nist.govsielc.com
Non-polar columns, such as those with a 5% phenyl polysiloxane stationary phase (e.g., HP-5MS, DB-5), are commonly used. libretexts.orgsielc.com As the separated isomers elute from the column, they are immediately ionized and analyzed by a mass spectrometer, which provides a mass spectrum for each peak, allowing for positive identification. The retention time and mass spectrum together provide a high degree of certainty in compound identification. The Kovats retention index (I), a standardized measure of retention time, is often used to compare results across different systems.
Table of Kovats Retention Indices for (E,E)-α-Farnesene on Various GC Columns
| Column Type | Stationary Phase | Retention Index (I) |
|---|---|---|
| Capillary | HP-5 | 1509 |
| Capillary | DB-1 | 1505 |
| Capillary | DB-5 | 1509 |
| Capillary | CP Sil 8 CB | 1499 |
Data sourced from the NIST Chemistry WebBook. libretexts.org
High-Performance Liquid Chromatography (HPLC) in Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that may not be sufficiently volatile for GC or when non-destructive isolation of pure isomers is required. The separation of farnesene isomers by HPLC is typically achieved using reverse-phase (RP) chromatography. welch-us.com
In RP-HPLC, a non-polar stationary phase, most commonly a C18-bonded silica, is used with a polar mobile phase, such as a mixture of acetonitrile and water. sielc.comwelch-us.com The isomers separate based on subtle differences in their hydrophobicity and shape. For instance, trans-β-farnesene can be analyzed using a reverse-phase column with an acetonitrile and water mobile phase. welch-us.com The separation of geometric isomers (E/Z) can be challenging due to their similar polarities, often requiring careful optimization of the mobile phase composition and the use of specialized stationary phases (e.g., phenyl or PFP columns) that can exploit π-π interactions to enhance selectivity.
Natural Occurrence and Isolation Studies of 2,6,10 Trimethyldodeca 2,6,10 Triene and Its Biosynthetic Derivatives
Occurrence in Plant Species and Essential Oils
Farnesane sesquiterpenoids are prominent constituents of many plant essential oils, contributing to their characteristic aroma and biological activities.
Santalum spicatum (Australian Sandalwood): The essential oil and heartwood extract of Santalum spicatum are complex mixtures containing over 100 different sesquiterpenes. Among these, 2,6,10-Trimethyldodeca-2,6,10-triene has been reported as a constituent. unl.edu The most abundant related derivative is (2E,6E)-farnesol, a sesquiterpene alcohol that is a key contributor to the oil's fragrance and properties. wikipedia.org Unlike the oil from Santalum album, which is rich in santalols, the oil from S. spicatum is distinguished by its content of compounds like farnesol (B120207). wikipedia.org
Tanacetum Species: While specific data for Tanacetum longifolium is limited, studies on the related species Tanacetum vulgare (common tansy) have identified farnesol as a component of its essential oil, highlighting the presence of farnesane-type sesquiterpenoids within this genus. mdpi.com The genus Tanacetum is well-known for producing a wide variety of terpenes, which are stored in glandular trichomes. mdpi.compensoft.net
The farnesane skeleton is a precursor to a wide array of sesquiterpenoids found in the plant kingdom.
*Euclea crispa_ (Blue Guarri): The leaves of this African shrub have been identified as a natural source of (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-trien-1-ol, also known as farnesol. This was the first report of farnesol isolation from this plant species.
*Beilschmiedia tsangii_: Research on the chemical constituents of the roots of Beilschmiedia tsangii has led to the isolation of several novel sesquiterpenes. asm.orgunl.edu However, the identified compounds, such as (+)-5-hydroxybarbatenal and (4R,5R)-4,5-dihydroxycaryophyll-8(13)-ene, belong to the barbatenal and caryophyllane structural classes, respectively, which are cyclic sesquiterpenoids. unl.edunih.govnih.gov Studies to date have not specifically reported the presence of acyclic farnesane-type sesquiterpenoids in this plant.
*Chiliadenus lopadusanus_: The aerial parts of this plant, endemic to the island of Lampedusa, have yielded three primary farnesane-type sesquiterpenoids. dtu.dk These compounds were identified as 9-hydroxynerolidol, 9-oxonerolidol, and chiliadenol B, all of which are oxygenated derivatives of the farnesane skeleton. dtu.dk
Table 1: Farnesane Sesquiterpenoids Identified in Various Plant Species
Plant Species Compound(s) Identified Reference Santalum spicatum This compound, (2E,6E)-Farnesol [5, 14] Tanacetum vulgare Farnesol Euclea crispa (2E,6E)-Farnesol Chiliadenus lopadusanus 9-hydroxynerolidol, 9-oxonerolidol, Chiliadenol B nih.gov
Presence in Microbial Systems and Fungi
Farnesane derivatives are not limited to the plant kingdom; they are also synthesized by various microorganisms, where they can function as signaling molecules or metabolic intermediates.
The dimorphic fungus Candida albicans produces farnesol as a quorum-sensing molecule that plays a crucial role in regulating its morphology, notably by inhibiting the transition from yeast to the mycelial form and preventing biofilm formation. asm.orgunl.edunih.gov The biosynthesis of farnesol in C. albicans occurs via the dephosphorylation of farnesyl pyrophosphate (FPP), an intermediate in the sterol biosynthetic pathway. asm.orgnih.gov
Several other fungal species have been shown to produce farnesane sesquiterpenoids. The common indoor fungus Aspergillus versicolor has been observed to produce β-farnesene. researchgate.net Furthermore, metabolic engineering has enabled the production of these compounds in other yeasts. Strains of Saccharomyces cerevisiae and Yarrowia lipolytica have been genetically modified to enhance the mevalonate (B85504) pathway, leading to significant production of β-farnesene. dtu.dknih.govmdpi.com
Table 2: Farnesane Derivatives in Fungal Species
Fungal Species Compound(s) Produced Biological Role / Context Reference Candida albicans Farnesol Quorum-sensing molecule [1, 4] Aspergillus versicolor β-Farnesene Volatile organic compound nih.gov Saccharomyces cerevisiae (engineered) β-Farnesene Metabolic engineering product nih.gov Yarrowia lipolytica (engineered) β-Farnesene Metabolic engineering product [6, 8]
Detection in Environmental Matrices and Ecosystems (e.g., sediment)
The detection of farnesane sesquiterpenoids and other terpene structures in environmental matrices is often linked to the microbial communities inhabiting them. Marine sediments, in particular, are a rich reservoir of fungi that produce a diverse array of secondary metabolites.
Studies have led to the isolation of fungi such as Trichoderma harzianum from marine sediments, which was found to produce novel cyclonerane sesquiterpenoids, a class of cyclic sesquiterpenes derived from a farnesyl pyrophosphate precursor. capes.gov.br Similarly, other fungi isolated from marine sediments and sponges, including species of Aspergillus and Penicillium , are known to produce a wide range of sesquiterpenoids, including drimane (B1240787) and bisabolane (B3257923) types. nih.govnih.gov The presence of these fungi in marine sediments indicates that these ecosystems are hotspots for the biosynthesis of complex sesquiterpenoids, which are ultimately derived from farnesane precursors.
Extraction and Isolation Methodologies for Natural Products
The isolation of this compound and its derivatives from natural sources involves a multi-step process combining extraction and chromatographic purification.
The initial step typically involves the extraction of the source material (e.g., plant aerial parts, fungal cultures) with an organic solvent. For instance, the farnesane sesquiterpenoids from Chiliadenus lopadusanus were obtained through extraction with n-hexane. dtu.dk This crude extract is then subjected to fractionation.
A common strategy is bioguided fractionation , where the extract is separated into fractions that are tested for a specific biological activity (e.g., antimicrobial). dtu.dk This approach ensures that the purification process is focused on the active components. The purification itself relies heavily on chromatographic techniques. Column chromatography and Thin-Layer Chromatography (TLC) are used for the initial separation of compounds. For final purification and isolation, High-Performance Liquid Chromatography (HPLC) is often employed.
Once a pure compound is isolated, its structure is elucidated using spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed information about the carbon-hydrogen framework, while Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern of the molecule.
Table 3: List of Chemical Compounds Mentioned
Compound Name Chemical Formula Structural Class This compound C15H26 Farnesane Sesquiterpenoid (2E,6E)-Farnesol C15H26O Farnesane Sesquiterpenoid β-Farnesene C15H24 Farnesane Sesquiterpenoid 9-hydroxynerolidol C15H26O2 Farnesane Sesquiterpenoid 9-oxonerolidol C15H24O2 Farnesane Sesquiterpenoid Chiliadenol B C15H24O2 Farnesane Sesquiterpenoid (+)-5-hydroxybarbatenal C15H22O2 Barbatenal Sesquiterpenoid (4R,5R)-4,5-dihydroxycaryophyll-8(13)-ene C15H26O2 Caryophyllane Sesquiterpenoid
Chemical Synthesis and Derivatization Strategies for 2,6,10 Trimethyldodeca 2,6,10 Triene
Total Synthesis Approaches to the Core Dodecatriene Scaffold
The total synthesis of 2,6,10-trimethyldodeca-2,6,10-triene presents significant challenges, primarily in constructing the C15 backbone and precisely controlling the geometry of the three double bonds. nih.gov Chemical synthesis often results in a mixture of isomers and byproducts, making stereocontrol a central theme in synthetic design. nih.gov
The assembly of the 12-carbon chain with its characteristic trimethyl substitutions requires multi-step strategies. Common synthetic approaches often build upon smaller isoprene (B109036) (C5) or geraniol (B1671447) (C10) precursors. nih.gov A key challenge is the stereoselective formation of the double bonds at the C2, C6, and C10 positions, which can exist in either (E) or (Z) configurations. This leads to multiple possible stereoisomers, such as (E,E)-α-farnesene and (Z,E)-α-farnesene.
The stereochemistry of the final product is often dictated by the geometry of the precursors and the reaction conditions employed. For instance, syntheses of (E,E,E)-geranylgeraniol, a related C20 terpenoid, from (E,E)-farnesylacetone often yield mixtures of 2E and 2Z isomers, highlighting the difficulty in achieving complete stereocontrol. orgsyn.org Methods like the Horner-Wadsworth-Emmons olefination are frequently used to establish specific double bond geometries. researchgate.net Nature achieves remarkable stereoselectivity through enzymes like farnesene (B8742651) synthase (FS), which convert farnesyl pyrophosphate (FPP) into a single stereoisomer of farnesene. nih.govacs.org Chemical synthesis seeks to emulate this precision through carefully designed catalytic and reagent-based methods.
Modern organic synthesis employs a variety of catalytic and reagent-based methods to address the challenge of stereoselectivity in terpene synthesis. numberanalytics.com
Asymmetric Synthesis: This approach utilizes chiral catalysts or auxiliaries to direct the formation of a specific stereoisomer. numberanalytics.com While often applied to create chiral centers in cyclic terpenes, the principles can be adapted to control double bond geometry in acyclic systems.
Biocatalysis: The use of isolated enzymes or whole-cell systems offers a powerful method for highly selective reactions. numberanalytics.com For example, farnesene synthases can be used to produce specific farnesene isomers from FPP. nih.govacs.org
Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki and Stille couplings are instrumental in building carbon skeletons. By coupling smaller, stereochemically defined fragments, the geometry of the final dodecatriene can be controlled.
Olefin Metathesis: This catalytic reaction provides a powerful tool for forming carbon-carbon double bonds with predictable stereochemistry, depending on the catalyst and reaction conditions used.
These advanced methods are crucial for overcoming the limitations of classical approaches, which often yield isomeric mixtures. nih.gov The development of new catalysts continues to drive progress toward more efficient and selective syntheses of the this compound scaffold. mdpi.com
Synthesis of Functionalized Derivatives of this compound
The dodecatriene scaffold serves as a platform for synthesizing a variety of functionalized derivatives with important commercial applications. These include alcohols, esters, halides, and aldehydes.
Farnesol (B120207), the alcohol corresponding to farnesene, and its ester, farnesyl acetate (B1210297), are widely used as fragrance ingredients and chemical intermediates. google.com
The most direct synthesis of farnesyl acetate is the esterification of farnesol. A common laboratory method involves reacting farnesol with acetic anhydride (B1165640) in the presence of a base like pyridine. orgsyn.org Alternatively, farnesol can be reacted directly with acetic acid.
A different approach involves the conversion of farnesene into farnesol and its derivatives. One patented method describes the synthesis of E,E-farnesol and farnesyl acetate from farnesene by first preparing an intermediate farnesyl chloride. google.comwipo.int This highlights a pathway that begins with the hydrocarbon scaffold and introduces functionality, rather than starting with the functionalized alcohol. All four stereoisomers of farnesol can now be synthesized from precursors like geranylacetone (B162166) or nerylacetone (B1225463) using methods such as the Horner-Wadsworth-Emmons condensation or modified Wittig procedures to control the double bond stereochemistry. researchgate.net
| Product | Starting Material(s) | Key Reagents/Method | Reference |
|---|---|---|---|
| Farnesyl Acetate | Farnesol, Acetic Anhydride | Esterification with Pyridine (base) | orgsyn.org |
| Farnesyl Acetate | Farnesol, Acetic Acid | Direct Esterification | |
| (E,E)-Farnesol | Farnesene | Conversion via Farnesyl Chloride intermediate | google.comwipo.int |
| Farnesol Stereoisomers | Geranylacetone or Nerylacetone | Horner-Wadsworth-Emmons or modified Wittig reactions | researchgate.net |
Halogenated derivatives of the dodecatriene skeleton are valuable synthetic intermediates. The introduction of a halogen, such as chlorine or bromine, provides a reactive handle for subsequent nucleophilic substitution or elimination reactions to form other derivatives.
A key example is the synthesis of farnesyl chloride from farnesene, which serves as a precursor to farnesol and farnesyl acetate. google.comwipo.int Another related transformation is the conversion of farnesol to farnesyl bromide using reagents like phosphorus tribromide. This bromide is a useful intermediate for chain-extension reactions, such as in the synthesis of geranylgeraniol. orgsyn.org The synthesis of halogenated organic compounds often involves electrophilic addition to double bonds or substitution of hydroxyl groups. For instance, the reaction of farnesyl acetate with N-bromosuccinimide in an aqueous solvent can selectively form a bromohydrin at the terminal double bond, which is a vicinal bromo-alcohol derivative. orgsyn.org
Beyond the simple alcohol farnesol, other oxygenated derivatives such as diols and aldehydes are important synthetic targets.
Hydroxylated Derivatives (Diols): Diols (compounds with two hydroxyl groups) can be prepared from the dodecatriene skeleton through epoxidation followed by hydrolysis. The double bonds of farnesene or its derivatives can be converted into epoxide rings using peroxy acids like meta-chloroperoxybenzoic acid (mCPBA). nih.gov Subsequent acid-catalyzed ring-opening of the epoxide with water yields a 1,2-diol. core.ac.uk For example, 10,11-epoxyfarnesyl acetate can be synthesized from farnesyl acetate via a bromohydrin intermediate, and this epoxide can be a precursor to the corresponding diol. orgsyn.org
Aldehyde Derivatives (Farnesal): Farnesal, the aldehyde analogue of farnesol, is another significant derivative. It can be prepared by the controlled oxidation of farnesol. Standard oxidizing agents for converting primary alcohols to aldehydes, such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane, are suitable for this transformation. Care must be taken to avoid over-oxidation to the carboxylic acid.
| Derivative Type | Product Example | Starting Material | Key Reagents/Method | Reference |
|---|---|---|---|---|
| Halogenated | Farnesyl Chloride | Farnesene | Base-catalyzed addition of dialkylamine followed by reaction with a chloride source | google.comwipo.int |
| Halogenated | Farnesyl Bromide | Farnesol | Phosphorus Tribromide (PBr₃) | orgsyn.org |
| Hydroxylated (Epoxide) | 10,11-Epoxyfarnesyl Acetate | Farnesyl Acetate | 1. N-Bromosuccinimide (NBS), aq. solvent 2. Potassium Carbonate (K₂CO₃) | orgsyn.org |
| Hydroxylated (Diol) | Farnesene Diol | Farnesene Epoxide | Acid-catalyzed hydrolysis (H₃O⁺) | core.ac.uk |
| Aldehyde | Farnesal | Farnesol | Oxidation (e.g., PCC, Dess-Martin periodinane) | General Method |
Organometallic and Radical-Mediated Synthetic Pathways
The synthesis of the sesquiterpene this compound, commonly known as farnesene, and its derivatives can be approached through various synthetic strategies, including those that employ organometallic reagents and radical-mediated reactions. These methods offer alternative routes to traditional organic synthesis, often providing unique selectivity and reaction conditions.
Organometallic chemistry has been instrumental in the synthesis of complex natural products, including terpenes. The use of transition metals like nickel, palladium, titanium, and zirconium allows for the formation of carbon-carbon bonds under mild conditions. For instance, organonickel complexes have been utilized as effective coupling reagents in terpene synthesis. These complexes can facilitate the coupling of allylic halides, which is a fundamental transformation in the construction of the farnesene backbone. While direct synthesis of this compound using this method is not extensively documented in recent literature, the principles of organonickel-catalyzed cross-coupling reactions are applicable to the formation of the diene systems present in the molecule. nih.gov
A modular approach to terpene synthesis has been developed using nickel-catalyzed electrochemical decarboxylative coupling reactions. This method, enhanced by silver-nanoparticle modified electrodes, allows for the assembly of complex polyenes from simple building blocks, mimicking nature's modular strategy. nih.gov This electrochemical approach represents a modern organometallic strategy that could be adapted for the synthesis of the farnesene skeleton.
Titanium-mediated reactions have also found application in terpene synthesis. Specifically, a titanium(III)-mediated reductive radical cyclization of an epoxide derived from trans,trans-farnesol has been used to construct the drimene core, a bicyclic sesquiterpene structure. imperial.ac.uk This demonstrates the utility of low-valent titanium in initiating radical cyclizations of polyene precursors, a strategy that could be conceptually applied to the synthesis of farnesene isomers or derivatives through intramolecular cyclization of appropriate acyclic precursors.
Radical-mediated pathways offer a powerful tool for the formation of cyclic and acyclic structures in natural product synthesis. These reactions often proceed under neutral conditions and can be highly selective. Samarium diiodide (SmI₂) is a well-known single-electron transfer reagent that can generate ketyl radicals from carbonyl compounds. These radicals can then undergo cyclization reactions. Enantioselective SmI₂-mediated radical cyclizations and cascades have been developed to convert symmetrical ketoesters into complex carbocyclic products with high stereocontrol. nih.govmdpi.com While a direct application to the linear synthesis of farnesene is not typical, the principles of samarium-mediated radical reactions are relevant for the synthesis of complex terpene-derived structures. For instance, SmI₂-mediated dearomatizing radical cyclization has been employed to create spiropolycyclic scaffolds. mdpi.com
Another example of radical-mediated synthesis in the broader context of terpene chemistry is the acyl radical-mediated polyene cyclization. Treatment of Se-phenyl 5,9,13-triene-selenoates with tributyltin hydride (Bu₃SnH) and azobisisobutyronitrile (AIBN) leads to the formation of angular six-ring fused polycycles through consecutive 6-endo-trig cyclizations. capes.gov.br This highlights the potential of radical cascades in rapidly building molecular complexity from linear polyene precursors, a strategy that could be hypothetically tailored for the synthesis of specific farnesene isomers or analogues.
The following table summarizes selected organometallic and radical-mediated methods with potential applicability to the synthesis of this compound and its derivatives.
| Method | Reagents/Catalysts | Key Transformation | Potential Application to Farnesene Synthesis | Reference |
| Organonickel Coupling | Ni(CO)₄, Organonickel complexes | C-C bond formation, coupling of allylic halides | Assembly of the diene systems in the farnesene backbone. | nih.gov |
| Electrochemical Ni-catalyzed Coupling | Nickel electrocatalysis, Ag-nanoparticle modified electrodes | Decarboxylative sp²–sp³ coupling | Modular assembly of the farnesene skeleton from smaller building blocks. | nih.gov |
| Titanium-mediated Radical Cyclization | Ti(III) complexes | Reductive radical cyclization of epoxides | Synthesis of cyclic farnesene derivatives and analogues. | imperial.ac.uk |
| Samarium-mediated Radical Cyclization | Samarium diiodide (SmI₂) | Ketyl radical cyclization cascades | Synthesis of complex carbocyclic structures from farnesene-related precursors. | nih.govmdpi.com |
| Acyl Radical-mediated Polyene Cyclization | Bu₃SnH, AIBN | Consecutive 6-endo-trig cyclizations | Potential for cascade reactions to form specific farnesene isomers or complex derivatives. | capes.gov.br |
Chemoenzymatic Synthesis and Biocatalysis for this compound Analogues (e.g., Engineered Escherichia coli)
Chemoenzymatic synthesis and biocatalysis have emerged as powerful and sustainable alternatives to traditional chemical synthesis for the production of complex molecules like this compound and its analogues. These approaches leverage the high selectivity and efficiency of enzymes, often within engineered microbial hosts such as Escherichia coli.
A modular chemoenzymatic strategy has been developed for the synthesis of various terpene analogues. This approach involves the enzymatic synthesis of modified farnesyl diphosphate (B83284) (FDP) analogues, which are then used as substrates for terpene synthases to produce unnatural sesquiterpenoids. For example, the synthesis of 14,15-dimethyl-FDP, 12-methyl-FDP, and 12-hydroxy-FDP has been achieved, leading to the production of novel germacrene D analogues. researchgate.net This methodology demonstrates the potential for creating a diverse library of farnesene analogues by combining chemical synthesis of precursors with enzymatic transformations. nih.govresearchgate.net
Metabolic engineering of E. coli has been a particularly fruitful area of research for the production of farnesene and its derivatives. By introducing and optimizing heterologous metabolic pathways, E. coli can be programmed to convert simple carbon sources into valuable sesquiterpenes. A common strategy involves the introduction of the mevalonate (B85504) (MVA) pathway, which is not native to E. coli, to increase the supply of the isoprenoid precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govresearchgate.net
Several key strategies have been employed to enhance the production of α-farnesene in engineered E. coli. Codon optimization of the α-farnesene synthase gene has been shown to improve both its expression and the subsequent production of α-farnesene. Furthermore, augmenting the metabolic flux towards FPP synthesis by overexpressing enzymes in the MVA pathway leads to a significant increase in product yield. nih.govresearchgate.net A particularly effective approach has been the creation of a fusion protein combining FPP synthase and α-farnesene synthase, which channels the metabolic flux directly towards the final product and reduces the accumulation of byproducts. nih.govresearchgate.net This engineered strain was capable of producing 380.0 mg/L of α-farnesene, a substantial increase over the initial production levels. nih.govresearchgate.net
Compartmentalizing biosynthetic enzymes has also been explored as a method to increase α-farnesene production in E. coli. By creating synthetic multienzyme condensates, it is possible to enhance pathway efficiency, leading to a 5.7-fold increase in α-farnesene production. researchgate.net These strategies highlight the sophisticated tools available in synthetic biology to optimize microbial cell factories for the production of specific target molecules.
The following table summarizes the outcomes of various metabolic engineering strategies for the production of α-farnesene in E. coli.
| Engineering Strategy | Host Organism | Key Genetic Modifications | α-Farnesene Titer | Fold Increase | Reference |
| Initial Production | E. coli | Introduction of α-farnesene synthase | 1.2 mg/L | - | nih.govresearchgate.net |
| Codon Optimization and MVA Pathway | E. coli | Codon-optimized α-farnesene synthase, exogenous MVA pathway | - | - | nih.govresearchgate.net |
| Augmentation of FPP Synthesis | E. coli | Overexpression of MVA pathway enzymes | - | 1.6- to 48.0-fold | nih.govresearchgate.net |
| Fusion Protein | E. coli | Fusion of FPP synthase and α-farnesene synthase | 380.0 mg/L | ~317-fold | nih.govresearchgate.net |
| Enzyme Compartmentalization | E. coli | Synthetic multienzyme condensates | - | 5.7-fold | researchgate.net |
These biocatalytic and chemoenzymatic approaches not only provide access to the natural isomers of this compound but also open the door to the synthesis of a wide array of novel analogues with potentially unique properties and applications.
Reactivity, Degradation Pathways, and Mechanistic Organic Chemistry of 2,6,10 Trimethyldodeca 2,6,10 Triene
Oxidation and Autoxidation Mechanisms of Conjugated Trienes and Trienols
2,6,10-Trimethyldodeca-2,6,10-triene, particularly the α-farnesene isomer (3,7,11-trimethyl-1,3,6,10-dodecatetraene), is highly susceptible to autoxidation due to the presence of multiple double bonds, including a conjugated diene system and a doubly allylic methylene (B1212753) group. publish.csiro.au The autoxidation process is a free-radical chain reaction initiated by the abstraction of a hydrogen atom. publish.csiro.au The most labile hydrogens are those on the doubly allylic methylene group (C5), but other allylic positions can also be involved. publish.csiro.au
The initiation step involves the formation of a farnesyl free radical. publish.csiro.au This radical rapidly rearranges and reacts with molecular oxygen to form a peroxy radical. publish.csiro.au The peroxy radical can then abstract a hydrogen atom from another α-farnesene molecule, propagating the chain reaction and forming a hydroperoxide. massey.ac.nz This process leads to a complex mixture of oxidation products. publish.csiro.aumassey.ac.nz
In vitro autoxidation of α-farnesene primarily yields conjugated triene hydroperoxides (CTHs). nih.gov However, in biological systems, such as the peel of apples and pears, the predominant in vivo oxidation products are conjugated trienols (CTols). nih.govresearchgate.net This suggests that enzymatic or other in vivo processes reduce the initially formed hydroperoxides to their corresponding alcohols. nih.gov The accumulation of these oxidation products, particularly conjugated trienes, is implicated in the development of superficial scald, a post-harvest storage disorder in apples and pears. publish.csiro.aumassey.ac.nzwikipedia.org
The key steps in the autoxidation of α-farnesene can be summarized as follows:
Initiation : Abstraction of an allylic hydrogen to form a farnesyl radical.
Propagation :
The farnesyl radical reacts with O₂ to form a peroxy radical.
The peroxy radical abstracts an H atom from another farnesene (B8742651) molecule to form a hydroperoxide and a new farnesyl radical.
Termination : Combination of radicals to form non-radical products.
The oxidation can lead to various products, including epoxides, cyclic peroxides, and triols, depending on the reaction conditions and the specific positions of attack on the farnesene molecule. massey.ac.nzpublish.csiro.au
Formation of Specific Oxidation Products (e.g., 6-methyl-5-hepten-2-one (B42903) from alpha-farnesene)
The oxidative degradation of α-farnesene and its primary oxidation products, such as conjugated trienols, leads to the formation of various smaller, often volatile, compounds. researchgate.net A major and well-documented volatile secondary product of α-farnesene autoxidation is 6-methyl-5-hepten-2-one (MHO). massey.ac.nzresearchgate.netishs.org
MHO is believed to be formed through the cleavage of the C6-C7 bond of α-farnesene or its derivatives. massey.ac.nz Its production is indicative of free-radical mediated reactions and is strongly correlated with the oxidative stress that leads to superficial scald in stored apples. researchgate.netunipd.it Studies have shown that MHO accumulates during the in vitro autoxidation of purified conjugated trienols (CTols) isolated from apple peels, confirming that it is a secondary oxidation product. researchgate.net The formation of MHO from α-farnesene is a significant marker for monitoring the oxidative degradation of the fruit. ishs.orgunipd.it
The table below summarizes the key oxidation products derived from α-farnesene.
| Product Category | Specific Examples | Significance |
| Primary Oxidation Products | Conjugated Triene Hydroperoxides (CTHs) | Initial products of in vitro autoxidation. nih.gov |
| Conjugated Trienols (CTols) | Predominant in vivo oxidation products in fruit peel. nih.govmdpi.com | |
| Epoxides (e.g., 6,7-epoxide, 10,11-epoxide) | Intermediates that can undergo further reactions. massey.ac.nzpublish.csiro.au | |
| Secondary Oxidation Products | 6-methyl-5-hepten-2-one (MHO) | Volatile marker of oxidative stress and degradation. massey.ac.nzresearchgate.net |
| Cyclic Peroxides | Formed from photosensitized oxidation. massey.ac.nzpublish.csiro.au |
Role of Antioxidants in Modulating Oxidative Degradation
Antioxidants play a crucial role in mitigating the oxidative degradation of compounds like this compound. nih.govnih.gov They function by interrupting the free-radical chain reactions that drive autoxidation. nih.gov Antioxidant molecules can act as "preventive" substances by inhibiting the formation of initiator radicals or as "chain-breaking" antioxidants by scavenging peroxyl radicals, thus breaking the propagation cycle. nih.gov
In the context of farnesene oxidation, antioxidants can:
Donate a hydrogen atom to a peroxy radical, converting it into a more stable hydroperoxide while forming a stable antioxidant radical that does not propagate the chain reaction.
Chelate metal ions (like Fe²⁺) that can catalyze the decomposition of hydroperoxides into highly reactive radicals (Fenton reaction). nih.gov
Scavenge reactive oxygen species (ROS) that can initiate the oxidation process. researchgate.net
Natural antioxidants such as vitamin C (ascorbic acid) and vitamin E (tocopherol) are effective in this regard. nih.govmdpi.com Vitamin E, being fat-soluble, is particularly effective at protecting lipids and other nonpolar molecules like farnesene within cell membranes from lipid peroxidation. mdpi.com The addition of synthetic antioxidants, such as Ionox 330, has been used experimentally to stabilize autoxidation products of α-farnesene for analysis. publish.csiro.au The protective effect of antioxidants against farnesene oxidation is a key factor in strategies to prevent storage disorders like superficial scald in fruit. researchgate.net
Carbocation Chemistry and Rearrangements
The structure of this compound, with its multiple double bonds, makes it susceptible to reactions involving carbocation intermediates. youtube.com Carbocations are electron-deficient species that can be generated by the protonation of a double bond with an acid or through the departure of a leaving group. youtube.commasterorganicchemistry.com The stability of the resulting carbocation is a critical factor determining the reaction pathway. masterorganicchemistry.com
The stability of carbocations follows the general order: tertiary > secondary > primary. libretexts.org Furthermore, carbocations adjacent to a double bond (allylic) or an aromatic ring (benzylic) are significantly stabilized by resonance, which delocalizes the positive charge. masterorganicchemistry.comlibretexts.org The farnesene molecule can form several relatively stable secondary and tertiary allylic carbocations upon protonation, making it prone to a variety of rearrangements and cyclization reactions. massey.ac.nzyoutube.com
Allylic Carbocation Formation and Proton Transposition
Protonation of any of the four double bonds in α-farnesene can lead to the formation of a carbocation. The most stable carbocations will be those that are both tertiary and allylic. For instance, protonation of the C6=C7 double bond can lead to a stable tertiary allylic carbocation.
Once formed, these carbocations are not static. They can undergo rapid rearrangements to form more stable species. One common process is proton transposition, which involves the loss of a proton from a carbon adjacent to the carbocationic center, resulting in the formation of a new double bond. massey.ac.nz This can lead to the isomerization of the farnesene skeleton. Acid-catalyzed oxygen transposition reactions in allylic alcohols derived from farnesene proceed through such carbocationic intermediates. massey.ac.nz The interconversion of carbocations under reaction conditions can lead to mixtures of stereoisomeric products. massey.ac.nz
Mechanisms in Lewis Acid-Mediated Reactions
Lewis acids are electron-pair acceptors that can catalyze a variety of organic reactions by activating substrates. wikipedia.org In reactions involving alkenes like farnesene, a Lewis acid can coordinate to a double bond, making it more electrophilic and susceptible to nucleophilic attack or rearrangement. wikipedia.orgnih.gov This interaction facilitates the formation of carbocationic intermediates under milder conditions than strong Brønsted acids.
Lewis acid catalysis is crucial in many synthetic transformations, including:
Diels-Alder Reactions : Lewis acids can accelerate these reactions by binding to a dienophile, lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org Recent studies suggest they also work by reducing steric repulsion. wikipedia.orgnih.gov
Carbonyl-Ene Reactions : The Lewis acid activates the carbonyl group, facilitating the ene reaction with an alkene partner like farnesene. nih.govbath.ac.uk
Intramolecular Cyclizations : The extended isoprenyl chain of farnesene is a precursor for the synthesis of various bicyclic and polycyclic sesquiterpenoids. Lewis acids can mediate intramolecular cyclization reactions by promoting the formation of a key carbocation that initiates a cascade of ring-forming steps. nih.gov
The mechanism typically involves the formation of a complex between the Lewis acid and the farnesene molecule, followed by the generation of a carbocation, which then undergoes the desired transformation (e.g., cyclization, addition) before the catalyst is regenerated.
Sigmatropic Rearrangements Involving Isoprenyl Structures
Sigmatropic rearrangements are concerted, pericyclic reactions where a sigma bond migrates across a π-electron system. libretexts.orgyoutube.com These reactions are classified by an order [i,j], which denotes the number of atoms over which the σ-bond migrates on each fragment. youtube.com A particularly relevant type for isoprenyl structures is the publish.csiro.aupublish.csiro.au-sigmatropic rearrangement, which includes the Cope and Claisen rearrangements. nih.govlibretexts.orgmasterorganicchemistry.com
The Cope rearrangement is a publish.csiro.aupublish.csiro.au-sigmatropic rearrangement of a 1,5-diene. youtube.commasterorganicchemistry.com The structure of α-farnesene contains a 1,5-diene moiety (from C3 to C7), making it a potential substrate for a Cope-type rearrangement under thermal conditions. The reaction proceeds through a cyclic, six-membered transition state, leading to an isomeric 1,5-diene. libretexts.org
While a classic Cope rearrangement on farnesene itself would be degenerate (rearranging into itself), derivatives of farnesene or related isoprenyl structures are utilized in synthesis where such rearrangements can be driven to a specific product by steric or electronic factors. masterorganicchemistry.com These reactions are powerful tools in organic synthesis for the stereoselective construction of carbon-carbon bonds and the formation of complex molecular architectures from simple isoprenoid precursors. nih.gov
Enzymatic Reaction Mechanisms and Product Diversification of this compound
The enzymatic transformation of the acyclic sesquiterpene this compound, commonly known as farnesene, and its pyrophosphorylated precursor, farnesyl diphosphate (B83284) (FPP), is a cornerstone of the vast chemical diversity observed in terpenoid natural products. researchgate.netnih.gov Terpene synthases, or cyclases, are a class of enzymes that catalyze complex carbocation-driven reaction cascades, converting linear precursors like FPP into a wide array of cyclic and acyclic products. researchgate.netnih.govnih.gov These enzymatic reactions are characterized by their high degree of control over product specificity, despite proceeding through highly reactive carbocationic intermediates. rsc.org
The initial step in these transformations is the ionization of FPP, which involves the metal-assisted cleavage of the diphosphate group, generating a farnesyl cation. nih.gov This carbocation is then guided by the enzyme's active site architecture through a series of intricate intramolecular reactions, including cyclizations, hydride shifts, and rearrangements, ultimately leading to a diverse suite of sesquiterpene scaffolds. researchgate.netnih.govrsc.org
Cyclization, Hydride Shifts, and the Generation of Diverse Skeletons
The cyclization of the farnesyl cation is a critical branching point in the biosynthesis of numerous cyclic sesquiterpenes. The conformation of the substrate within the enzyme's active site dictates the initial ring closure and subsequent rearrangements.
A prominent example of this enzymatic control is the cyclization of FPP to form various sesquiterpene skeletons. This process often involves a series of 1,2- and 1,3-hydride shifts, which relocate the positive charge within the molecule, enabling further cyclization events and functionalization. These shifts are crucial for creating the vast structural diversity seen in sesquiterpenoids. nih.gov The enzyme's active site provides a template that not only facilitates the initial cyclization but also stabilizes the transient carbocation intermediates and directs the subsequent hydride shifts and rearrangements, leading to the formation of specific products. rsc.org
The table below summarizes the enzymatic cyclization of farnesyl diphosphate into a selection of representative sesquiterpene products, highlighting the diversity of cyclic skeletons that can be generated from a single linear precursor.
| Enzyme | Organism | Major Product(s) | Key Mechanistic Steps |
| Amorpha-4,11-diene synthase | Artemisia annua | Amorpha-4,11-diene | Isomerization to nerolidyl diphosphate, C1-C6 cyclization, 1,3-hydride shift, C1-C10 cyclization |
| Aristolochene synthase | Penicillium roqueforti | Aristolochene | Isomerization to nerolidyl diphosphate, C1-C10 cyclization to germacrene A intermediate, further cyclization |
| δ-Cadinene synthase | Gossypium arboreum | δ-Cadinene | C1-C10 cyclization to germacrene D intermediate, protonation, C6-C7 cyclization |
| Vetispiradiene synthase | Hyoscyamus muticus | Vetispiradiene | C1-C10 cyclization, 1,3-hydride shift, C2-C7 cyclization |
Enzymatic Ring Opening
While enzymatic reactions are well-known for forming rings, they also play a crucial role in the opening of cyclic structures, particularly epoxides. Farnesene, with its multiple double bonds, can be enzymatically epoxidized. These epoxides can then serve as substrates for epoxide hydrolases, which catalyze the hydrolytic ring-opening to form diols.
The general mechanism of epoxide hydrolases involves the activation of the epoxide ring by protonation of the epoxide oxygen by an acidic amino acid residue in the active site. This is followed by a nucleophilic attack of a water molecule, activated by a basic residue, on one of the epoxide carbons. This results in the stereospecific opening of the epoxide ring to yield a trans-diol.
In the context of farnesene, this can lead to a variety of polyhydroxylated derivatives, depending on which double bond is initially epoxidized. For instance, the enzymatic hydrolysis of a farnesene epoxide would proceed as follows:
Protonation of the epoxide oxygen: An acidic residue in the enzyme's active site donates a proton to the epoxide oxygen, making the epoxide more susceptible to nucleophilic attack.
Nucleophilic attack by water: A water molecule, activated by a basic residue, attacks one of the epoxide carbons in an SN2-like fashion.
Ring-opening and diol formation: The carbon-oxygen bond of the epoxide breaks, leading to the formation of a trans-1,2-diol.
This enzymatic ring-opening is a key step in the metabolism and detoxification of farnesene epoxides and contributes to the diversification of farnesene-derived compounds in biological systems.
Exploration of Other Reactive Pathways
Beyond the well-defined enzymatic transformations, this compound is susceptible to a range of other reactive pathways, both enzymatic and abiotic. These reactions contribute to its degradation and the formation of a complex mixture of secondary products, some of which have significant biological and atmospheric implications.
Enzymatic Oxidation and Fungal Biotransformation
Enzymatic oxidation represents a significant metabolic pathway for farnesene. In plants, the oxidation of α-farnesene is linked to the physiological disorder known as superficial scald in apples and pears. mdpi.com This process is thought to involve the enzymatic conversion of α-farnesene to conjugated trienols. mdpi.comnih.gov
Furthermore, various microorganisms, particularly fungi, are capable of biotransforming farnesene into a variety of oxygenated derivatives. For example, submerged cultures of fungi have been shown to hydroxylate α-farnesene to produce odor-active alcohols. This process often involves cytochrome P450 monooxygenases and can lead to the formation of novel, functionalized sesquiterpenoids.
Abiotic Degradation Pathways
This compound is also subject to degradation through several abiotic pathways, primarily driven by atmospheric oxidants and light.
Autoxidation: In the presence of oxygen, farnesene can undergo autoxidation, a free-radical chain reaction that leads to the formation of a complex mixture of hydroperoxides, alcohols, and other oxygenated products. This process is particularly relevant in the context of fruit storage, where the accumulation of α-farnesene oxidation products is associated with the development of superficial scald. massey.ac.nz
Ozonolysis: As a molecule with multiple carbon-carbon double bonds, farnesene is highly reactive towards ozone. researchgate.netdata.govresearchgate.net Ozonolysis of farnesene in the atmosphere leads to the formation of a variety of smaller, more volatile compounds, including aldehydes, ketones, and organic acids. researchgate.netresearchgate.net This reaction is a significant degradation pathway for farnesene in the troposphere and contributes to the formation of secondary organic aerosols. data.govresearchgate.net
Photooxidation: In the presence of light and a photosensitizer, farnesene can undergo photooxidation. This process can lead to the formation of hydroperoxides and other oxygenated products through reactions with singlet oxygen or other reactive oxygen species generated photochemically. google.com
The table below provides a summary of the major degradation products resulting from the ozonolysis of farnesene isomers. researchgate.netresearchgate.net
| Reactive Pathway | Key Reactant(s) | Major Products |
| Ozonolysis | Ozone (O₃) | Formaldehyde, Acetaldehyde, Acetone, Glyoxal, Methylglyoxal, Organic acids, Secondary Organic Aerosols researchgate.netresearchgate.net |
| Photooxidation | Light, NOx | Trienols, Carbonyls, Dicarboxylic acids, Hydroxy/carbonyl/carboxylic compounds data.gov |
These diverse reactive pathways underscore the chemical versatility of this compound and highlight its role as a precursor to a wide array of biologically and atmospherically relevant compounds.
Chemical Biology and Ecological Functions of 2,6,10 Trimethyldodeca 2,6,10 Triene and Its Derivatives
Role as Signaling Molecules in Biological Systems
2,6,10-Trimethyldodeca-2,6,10-triene and its derivatives are crucial mediators of both intra- and inter-species communication. They function as quorum sensing molecules in fungi and bacteria, and as pheromones in insects, playing a vital role in coordinating social behaviors and reproductive processes.
Quorum sensing (QS) is a cell-to-cell communication mechanism that allows microorganisms to regulate gene expression in response to population density. Farnesol (B120207), a derivative of this compound, is a well-characterized QS molecule, particularly in the opportunistic human pathogen Candida albicans. asm.orgasm.org In this dimorphic fungus, farnesol inhibits the transition from a yeast to a hyphal morphology, a key step in biofilm formation and pathogenesis. nih.gov Mechanistically, farnesol directly inhibits the adenylyl cyclase, Cyr1p, which in turn affects the cyclic AMP (cAMP)/protein kinase A (PKA) signaling pathway. asm.org The (E,E) isomer of farnesol has been shown to be more potent in this inhibition than other isomers. asm.org
In other fungi, such as Ophiostoma piceae, farnesol also acts as a QS molecule but with a different outcome, promoting the morphological transition to the mycelial form. nih.gov This highlights the context-dependent nature of signaling by these molecules.
| Organism | QS Molecule | Biological Effect |
| Candida albicans | Farnesol | Inhibition of yeast-to-hyphae transition nih.gov |
| Human Neutrophils | Farnesol | Induction of NETosis via Mac-1 and TLR2 receptors nih.govmdpi.com |
| Ophiostoma piceae | Farnesol | Promotion of morphological transition to mycelial form nih.gov |
| Staphylococcus aureus (in mixed biofilm) | Farnesol | Influences biofilm structure and antibiotic resistance mdpi.com |
In the insect world, derivatives of this compound are widely employed as pheromones, mediating critical behaviors such as mating and trail-following.
One of the well-studied examples is the Neotropical brown stink bug, Euschistus heros, where males produce methyl 2,6,10-trimethyltridecanoate as a key component of their sex pheromone to attract females. embrapa.brresearchgate.net The biological activity of this pheromone is highly stereospecific, with the (2R, 6R, 10S) stereoisomer being the most attractive to females. scielo.br The production of this three-component sex pheromone blend is dependent on the insect's diet. researchgate.net
Termites also utilize derivatives of this compound for chemical communication. For instance, (5E)-2,6,10-trimethyl-5,9-undecadienal has been identified as a sex-pairing pheromone in female dealates of certain termite species. frontiersin.orgfrontiersin.org Additionally, dodecatrienol, another derivative, is a component of the trail-following pheromone in several termite species, guiding workers to food sources. researchgate.net
| Insect Species | Pheromone Component | Pheromone Type | Behavioral Response |
| Euschistus heros | Methyl 2,6,10-trimethyltridecanoate | Sex Pheromone | Attraction of females embrapa.brresearchgate.net |
| Zootermopsis nevadensis | (5E)-2,6,10-trimethyl-5,9-undecadienal | Sex-Pairing Pheromone | Mating behavior frontiersin.orgfrontiersin.org |
| Nasutitermes spp. | Dodecatrienol | Trail Pheromone | Trail-following and recruitment researchgate.net |
Metabolic Interconnections in Organisms
The biosynthesis and metabolism of this compound and its derivatives are deeply integrated into the primary and secondary metabolic pathways of a wide range of organisms, from plants and fungi to insects.
In plants, sesquiterpenoids derived from the this compound backbone play significant roles in defense and allelopathy. The plant Chiliadenus lopadusanus produces farnesane-type sesquiterpenoids, such as 9-hydroxynerolidol and 9-oxonerolidol, which exhibit antibiotic activity against pathogenic bacteria like Staphylococcus aureus and Acinetobacter baumannii. nih.govproquest.commdpi.comnih.gov The parent compound, (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, has also been identified in Australian sandalwood (Santalum spicatum). In general, sesquiterpenes in plants can act as deterrents to herbivores and pathogens. researchgate.net
Fungi are also known to produce a variety of sesquiterpenoids. As discussed earlier, farnesol is a key signaling molecule in several fungal species, regulating morphogenesis and biofilm formation. asm.orgnih.gov The production of these compounds is linked to the mevalonate (B85504) pathway, which is a central metabolic route in eukaryotes. asm.org
In insects, the metabolism of these sesquiterpenoids is closely linked to the endocrine system. Farnesyl diphosphate (B83284), a precursor in the biosynthesis of this compound, is converted to farnesol, which can then be further metabolized to produce juvenile hormone, a critical regulator of insect development and metamorphosis. mdpi.com Farnesol and related compounds are considered to be part of an ancient hormonal system. nih.govnih.govresearchgate.net
In the environment, sesquiterpenes are subject to degradation by microorganisms. Studies on the aerobic biodegradation of various cyclic sesquiterpenes have shown that many of these compounds are not persistent in the environment. nih.gov The emission of sesquiterpenes from plants can be influenced by environmental factors such as temperature and ozone levels, which can impact their atmospheric concentrations and subsequent degradation. nih.govresearchgate.net
Mechanistic Investigations of Biological Interactions
The diverse biological activities of this compound and its derivatives are a result of their specific interactions with biological macromolecules. Recent research has begun to elucidate the molecular mechanisms underlying these interactions.
As previously mentioned, a key mechanistic insight is the direct inhibition of the adenylyl cyclase Cyr1p in Candida albicans by farnesol, which provides a molecular explanation for its role in quorum sensing. asm.org This interaction is a prime example of a small molecule regulating a key enzymatic step in a signaling pathway.
In the context of host-pathogen interactions, the recognition of farnesol by the Mac-1 and TLR2 receptors on neutrophils demonstrates how the mammalian immune system has evolved to detect microbial signaling molecules. nih.govnih.govmdpi.com This interaction triggers a specific downstream signaling cascade, leading to the production of NETs.
The stereospecificity of the pheromonal response in Euschistus heros to methyl 2,6,10-trimethyltridecanoate strongly suggests a highly selective interaction with a specific odorant receptor in the insect's antennae. scielo.br While the precise receptor for this compound has not yet been identified, research into termite olfaction is beginning to deorphanize receptors for other trail pheromones, providing a framework for understanding how these molecules are detected at the molecular level. elifesciences.org
Enzymatic Target Interactions (e.g., Farnesyl Protein Transferase)
Protein farnesylation is a critical post-translational modification where a 15-carbon farnesyl group is attached to a cysteine residue of a target protein. This process is catalyzed by the enzyme Farnesyl Protein Transferase (FPTase). nih.gov The farnesylation of proteins, such as those in the Ras superfamily of small G-proteins, is essential for their localization to the cell membrane and subsequent activation of signaling pathways that regulate cell proliferation and survival. nih.govmedchemexpress.com
Given that aberrant Ras signaling is implicated in a significant percentage of human cancers, FPTase has become a key target for the development of anticancer agents. nih.gov The inhibition of FPTase blocks the farnesylation of Ras, preventing its membrane association and downstream signaling, which can halt the growth of tumor cells. nih.govgoogle.com
Sesquiterpenes, a class of compounds to which this compound belongs, have been investigated as potential inhibitors of FPTase. While various natural and synthetic compounds have been identified as FPTase inhibitors, the direct inhibitory activity of this compound itself on this enzyme is not extensively documented in current research literature. However, the study of other sesquiterpenes provides a basis for understanding how this class of molecules might interact with FPTase.
| Enzyme | Function | Relevance of Inhibition |
| Farnesyl Protein Transferase (FPTase) | Catalyzes the attachment of a farnesyl group to proteins. nih.gov | Inhibition can block the function of key signaling proteins like Ras, offering a therapeutic strategy for certain cancers. nih.gov |
Cellular and Molecular Mechanisms of Action (without clinical trial data)
The isomers of this compound, particularly α-farnesene, have demonstrated immunomodulatory effects at the cellular level. Research has shown that farnesene (B8742651) isomers can inhibit the activation and chemotaxis of human neutrophils in response to inflammatory chemoattractants. nih.gov Specifically, farnesene was found to inhibit intracellular calcium mobilization in neutrophils, a key process in their activation. nih.gov This suggests a potential anti-inflammatory role for these compounds by down-regulating the response of neutrophils, which are key players in the inflammatory process. nih.gov
The oxidation of (E,E)-α-farnesene, which is commonly found in the peel of apples, can lead to the formation of compounds that cause damage to cell membranes. wikipedia.org This process can ultimately lead to cell death in the outer layers of the fruit, a condition known as scald. wikipedia.org
While the direct cellular and molecular mechanisms of this compound are a growing area of research, studies on the closely related sesquiterpene alcohol, farnesol, provide further insights. Farnesol has been shown to induce apoptosis in various cell types and can modulate key signaling pathways involved in cell growth and differentiation.
| Cellular Process | Observed Effect of Farnesene Isomers | Potential Implication |
| Neutrophil Activation | Inhibition of intracellular Ca²⁺ mobilization. nih.gov | Anti-inflammatory effects. |
| Neutrophil Chemotaxis | Inhibition of neutrophil migration towards chemoattractants. nih.gov | Reduction of inflammatory cell infiltration. |
| Cell Membrane Integrity | Oxidation products of α-farnesene can cause membrane damage. wikipedia.org | Implicated in fruit storage disorders. wikipedia.org |
Biosynthetic Relationships with Compounds Involved in Ecological Interactions
This compound is synthesized in plants via the mevalonic acid pathway, which produces the precursor molecule farnesyl diphosphate (FPP). annualreviews.org The enzyme farnesene synthase then catalyzes the conversion of FPP to the various isomers of farnesene. acs.org The production and emission of these volatile compounds are often induced by biotic stresses such as herbivory and pathogen attack.
The isomers of this compound are deeply involved in a variety of ecological interactions, acting as semiochemicals that mediate communication between organisms.
(E)-β-farnesene is widely recognized as an alarm pheromone for many species of aphids. pnas.organnualreviews.org When attacked by a predator, aphids release (E)-β-farnesene, which signals other aphids to disperse from the area. pnas.org Interestingly, some plants have evolved to release this same compound upon herbivore feeding to repel aphids and to attract natural enemies of the aphids, such as parasitoid wasps and predators like ladybug beetles. annualreviews.organnualreviews.orgresearchgate.net This is a classic example of a tritrophic interaction, where the plant uses a chemical signal to recruit the enemies of its herbivores.
(E,E)-α-farnesene is a common component of the volatile blend emitted by plants after being damaged by herbivores. nih.gov This compound can act as a signal to attract the natural enemies of the herbivores. nih.gov For instance, soybean plants infested with spider mites release (E,E)-α-farnesene, which is believed to play a role in attracting predators of the mites. nih.gov (E,E)-α-farnesene is also a key component of the characteristic "green apple" aroma and is found in the coating of apples and other fruits. wikipedia.org
The biosynthesis of farnesene isomers is a key component of plant defense strategies and plays a vital role in shaping community dynamics within ecosystems.
| Isomer | Ecological Role | Interacting Organisms |
| (E)-β-farnesene | Aphid alarm pheromone. pnas.organnualreviews.org | Aphids, predatory insects (e.g., ladybugs), parasitoid wasps. annualreviews.organnualreviews.orgresearchgate.net |
| (E,E)-α-farnesene | Attractant for natural enemies of herbivores. nih.gov | Plants (e.g., soybean), herbivorous insects (e.g., spider mites), predatory insects. nih.gov |
| α-farnesene | Insect semiochemical. wikipedia.org | Termites, codling moth. wikipedia.org |
Future Research Directions and Emerging Methodologies
Development of Novel Synthetic Strategies for Complex Isomers
The synthesis of specific isomers of 2,6,10-Trimethyldodeca-2,6,10-triene presents a significant challenge for traditional organic chemistry. Chemical synthesis of farnesene (B8742651) often results in a mixture of isomers and byproducts, making it difficult and costly to isolate a single, pure stereoisomer. nih.gov Consequently, there is a growing interest in developing novel, highly selective synthetic strategies.
Biocatalytic synthesis and metabolic engineering are emerging as powerful alternatives to conventional chemical methods. biorxiv.org The use of engineered microorganisms, such as yeast (Saccharomyces cerevisiae), offers a sustainable and highly specific route to terpene production. researchgate.net By manipulating the metabolic pathways of these organisms and introducing specific terpene synthases (TPSs) , it is possible to produce high titers of a desired isomer. nih.gov For example, the heterologous expression of farnesene synthase (FS) in engineered yeast has been shown to produce specific farnesene isomers. biorxiv.org
Recent advancements in enzyme engineering are enabling the fine-tuning of farnesene synthases to selectively produce different isomers. chemsynthesis.com By understanding the structure and mechanism of these enzymes, researchers can introduce mutations that alter the product outcome, potentially leading to the targeted synthesis of less common isomers like this compound.
Furthermore, modern chemical synthesis methodologies such as asymmetric synthesis and flow chemistry are being explored to improve the stereoselectivity and efficiency of terpene synthesis. biorxiv.org These approaches, especially when combined with biocatalysis, hold the potential for the scalable and precise production of complex farnesene isomers.
Interdisciplinary Approaches in Chemical Ecology and Biosynthesis
This compound and its isomers play crucial roles in chemical ecology , mediating interactions between organisms. An interdisciplinary approach, combining chemistry, biology, and ecology, is essential for a comprehensive understanding of these roles.
Farnesene isomers are well-known semiochemicals. For instance, (E)-β-farnesene acts as an alarm pheromone in aphids, warning others of predation. researchgate.netbiorxiv.org Plants have, in turn, co-opted this signal, releasing (E)-β-farnesene to attract predators of aphids as a form of "indirect defense". researchgate.netnih.gov The biosynthesis of these compounds in both plants and insects originates from farnesyl pyrophosphate (FPP) , which is converted into various farnesene isomers by the action of specific farnesene synthases. nih.gov
Understanding the intricate tritrophic interactions involving plants, herbivores, and their natural enemies requires a multi-faceted approach. researchgate.net This includes identifying the specific isomers of this compound produced by different organisms, elucidating the biosynthetic pathways and the enzymes involved, and studying the behavioral responses of the interacting species.
Future research in this area will benefit from integrating advanced analytical techniques for in situ monitoring of farnesene emission with molecular biology tools to study the expression of terpene synthase genes. Such studies will provide a more complete picture of the ecological significance of the diverse array of farnesene isomers.
Integration of Machine Learning and AI in Predictive Chemistry
The vast chemical space of terpenes and the complexity of their biosynthesis and reactivity present an ideal opportunity for the application of machine learning (ML) and artificial intelligence (AI) . These computational tools are poised to revolutionize the study of compounds like this compound.
ML models are being developed to predict the products of terpene synthase enzymes based on their amino acid sequences. cvut.cz This is a significant challenge due to the limited number of characterized terpene synthases and the complexity of the enzymes and their products. cvut.cz However, by pre-training models on large biological databases, it is possible to achieve reasonable predictions for biosynthetic reactions. cvut.cz Such models can significantly accelerate the discovery and characterization of novel terpene synthases, including those that may produce specific isomers of this compound. biorxiv.orgbiorxiv.org
Furthermore, data science approaches are being used to analyze the vast chemical space of terpenes, identifying patterns in their physicochemical properties and classifying them into subclasses. mdpi.comresearchgate.net This can aid in the prediction of the properties and potential applications of novel or less-studied terpenes.
The integration of ML and AI into the study of this compound and other terpenes will undoubtedly accelerate the pace of discovery, from uncovering new biosynthetic pathways to designing novel synthetic routes and predicting the ecological and biological functions of these fascinating molecules.
Q & A
Basic Research Questions
Q. What are the standard methodologies for isolating 2,6,10-Trimethyldodeca-2,6,10-triene from natural sources?
- Methodology : Isolation typically involves solvent extraction (e.g., hexane or ethyl acetate) followed by chromatographic purification. For example, from Tanacetum longifolium, the compound is extracted via hydrodistillation and purified using silica gel chromatography with gradient elution (hexane:ethyl acetate) . Gas chromatography-mass spectrometry (GC-MS) is employed to verify purity, with retention indices compared to databases like NIST .
Q. How is this compound characterized structurally?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for assigning double-bond positions and methyl branches. Infrared (IR) spectroscopy identifies functional groups (e.g., C=C stretching at ~1650 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular formula (C₁₅H₂₆, [M]⁺ = 206.37) . For stereochemical assignments, NOESY or Mosher ester derivatization may be required .
Q. What analytical techniques resolve discrepancies in reported spectral data for this compound?
- Methodology : Cross-validation using multiple techniques (GC-MS, NMR, IR) and comparison with synthetic standards. For instance, discrepancies in ¹H NMR chemical shifts (e.g., δ 5.09–5.30 ppm for olefinic protons) can arise from solvent effects or impurities. Referencing databases like PubChem or peer-reviewed syntheses (e.g., Nishino et al., 1976) ensures accuracy .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing this compound be addressed?
- Methodology : Stereocontrolled synthesis involves allylic alkylation or carbenoid cyclopropanation. For example, lithium carbenoid-mediated cyclopropanation of allylic ethers yields stereodefined trienes, as demonstrated in the synthesis of (±)-presqualene alcohol precursors . Chiral catalysts (e.g., Rh or Pd complexes) can enforce E/Z selectivity during Wittig olefination .
Q. What computational approaches model the conformational dynamics of this compound?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict equilibrium geometries and torsional barriers. Molecular dynamics simulations assess flexibility in solution, while differential scanning calorimetry (DSC) validates phase transitions. Comparative studies with squalane derivatives highlight methyl group positional effects on stability .
Q. How is the bioactivity of this compound assessed in cytotoxicity studies?
- Methodology : Cell viability assays (e.g., Alamar Blue/resazurin) quantify cytotoxicity in mammalian cell lines. For example, derivatives like farnesylthiosalicylic acid (Salirasib) are tested at 10–100 μM concentrations in DMSO, with IC₅₀ values calculated via nonlinear regression . Metabolomic profiling (LC-MS) identifies downstream targets, such as Ras pathway inhibition .
Q. What strategies mitigate instability of this compound under oxidative conditions?
- Methodology : Storage under inert gas (argon) at –20°C prevents autoxidation. Stabilization via derivatization (e.g., acetate or silyl ether protection) is common, as seen in farnesyl acetate synthesis (CAS 29548-30-9) . Antioxidants like BHT (butylated hydroxytoluene) at 0.1% w/v can extend shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
